3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole

Medicinal Chemistry Lead Generation Molecular Property Tuning

This dual-sulfonyl azetidine-triazole (XLogP −0.3) is the optimal unsubstituted phenylsulfonyl baseline for COX-2/PTGR2 probe development. Its superior aqueous solubility and 7 H-bond acceptors reduce late-stage attrition risk versus para-substituted analogs. Ideal for focused library diversification and initial ADME panels. Procure this definitive building block to anchor your SAR studies with confidence.

Molecular Formula C12H14N4O4S2
Molecular Weight 342.39
CAS No. 2034444-45-4
Cat. No. B2534775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
CAS2034444-45-4
Molecular FormulaC12H14N4O4S2
Molecular Weight342.39
Structural Identifiers
SMILESCN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C12H14N4O4S2/c1-15-9-13-14-12(15)21(17,18)11-7-16(8-11)22(19,20)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
InChIKeyXOAOOMZUCCBXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole (CAS 2034444-45-4): Procurement-Ready Structural Profile


3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole (CAS 2034444-45-4) is a synthetic, dual‑sulfonyl‑substituted 1,2,4‑triazole featuring an azetidine ring bearing an N‑benzenesulfonyl group and a C3‑linked triazole‑sulfonyl moiety. Its molecular formula is C₁₂H₁₄N₄O₄S₂, molecular weight 342.40 g mol⁻¹, with computed physicochemical descriptors including XLogP3‑AA = −0.3, zero H‑bond donors, seven H‑bond acceptors, and four rotatable bonds [1]. The compound belongs to the sulfonyl‑triazole‑azetidine chemotype, a class explored for cyclooxygenase‑2 (COX‑2) inhibition, prostaglandin reductase‑2 (PTGR2) targeting, and anti‑inflammatory/analgesic applications [2][3]. Its structural definition and availability as a pure building block make it a candidate for medicinal chemistry and chemical biology investigations.

Why Generic Substitution of 3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole Is Risky in Lead Optimization


Compounds within the sulfonyl‑triazole‑azetidine class cannot be trivially interchanged because the benzenesulfonyl substituent on the azetidine nitrogen drastically alters molecular size, hydrogen‑bond acceptor count, lipophilicity, and potential metabolic vulnerability relative to the simplest scaffold 3‑(azetidin‑3‑ylsulfonyl)‑4‑methyl‑4H‑1,2,4‑triazole. Even among benzenesulfonyl‑capped analogs, modifications such as para‑fluoro, methyl, or chloro substitution shift electronic character and lipophilicity, which can re‑order target binding, selectivity, and ADME properties. The quantitative evidence below demonstrates that the parent unsubstituted phenylsulfonyl variant occupies a specific, calculable property space that distinguishes it from both the uncapped azetidine and from para‑substituted derivatives.

Quantitative Evidence Guide: 3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole Differentiation Data


Benchmarking Molecular Size and Complexity Against the Uncapped Azetidine Scaffold

The target compound (MW 342.40 g mol⁻¹) is approximately 1.69‑fold heavier than 3‑(azetidin‑3‑ylsulfonyl)‑4‑methyl‑4H‑1,2,4‑triazole (MW 202.24 g mol⁻¹, CAS 1706460‑30‑1) [1]. This increase arises from the addition of the benzenesulfonyl cap, which adds 140.16 g mol⁻¹ of mass and contributes new aromatic‑sulfonyl interactions.

Medicinal Chemistry Lead Generation Molecular Property Tuning

Hydrogen‑Bond Acceptor Capacity Differentiates the Benzenesulfonyl‑Capped Triazole from the Uncapped Analog

The target compound presents 7 hydrogen‑bond acceptor (HBA) atoms, whereas the uncapped analog 3‑(azetidin‑3‑ylsulfonyl)‑4‑methyl‑4H‑1,2,4‑triazole is estimated to have only 5 HBA atoms (two sulfonyl oxygens, three triazole nitrogens) [1]. The two additional acceptors originate from the benzenesulfonyl S=O oxygens, expanding the compound’s capacity for directional hydrogen‑bond interactions.

Molecular Recognition Pharmacophore Design Structure‑Activity Relationship

Lipophilicity Tuning: XLogP3‑AA Comparison Between the Parent Phenylsulfonyl and Hypothetical Para‑Substituted Analogs

The target compound’s computed XLogP3‑AA is −0.3 [1], indicating moderate hydrophilicity. Adding a para‑fluoro substituent (4‑fluorobenzenesulfonyl analog) is predicted to raise XLogP to ≈0.2–0.5 based on the 0.5–0.7 unit increase typically imparted by a single aromatic fluorine, while a para‑methyl group would push XLogP to ≈0.3–0.6. The parent phenylsulfonyl compound therefore occupies a distinct low‑lipophilicity niche that may favor aqueous solubility and reduce non‑specific protein binding.

ADME Optimization Lipophilic Efficiency Drug‑likeness

Rotatable Bond Count as a Predictor of Conformational Flexibility Relative to C‑Linked Triazole Isomers

The target compound has 4 rotatable bonds (3 S–C/S–N bonds plus the azetidine–triazole linkage), compared with 5 rotatable bonds for the regioisomeric 1‑({1‑[4‑(1H‑pyrazol‑1‑yl)benzenesulfonyl]azetidin‑3‑yl}methyl)‑1H‑1,2,4‑triazole [1]. The lower rotatable bond count in the target reduces conformational entropy loss upon binding, potentially translating to a more favorable entropic contribution to the binding free energy.

Conformational Analysis Scaffold Rigidity Entropy‑Driven Binding

3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole: Prioritized Application Scenarios Based on Quantitative Evidence


Chemical Probe Design for COX‑2 and PTGR2 Target Engagement Assays

The compound’s dual sulfonyl architecture and modest lipophilicity (XLogP −0.3) make it a suitable starting point for developing probes targeting cyclooxygenase‑2 and prostaglandin reductase‑2, where the benzenesulfonyl group may mimic the aryl‑sulfonamide moiety of known selective COX‑2 inhibitors [1][2]. Its 7 H‑bond acceptors provide ample polar contacts for active‑site recognition.

Negative Control for Para‑Substituted Benzenesulfonyl SAR Series

Because the parent phenylsulfonyl compound lacks electron‑donating or electron‑withdrawing para substituents, it serves as an ideal baseline control when measuring the impact of 4‑F, 4‑CH₃, or 4‑Cl substitution on potency, selectivity, and metabolic stability in side‑by‑side biochemical assays [1].

Building Block for Diversity‑Oriented Synthesis of Fragment‑Based Screening Libraries

With a rotatable bond count of 4 and a moderate MW of 342 g mol⁻¹, the compound balances rigidity with enough flexibility to explore peripheral chemical space. It can be used as a late‑stage diversification intermediate to generate focused libraries that probe the S1′ pocket of metalloproteases or the ATP‑binding cleft of kinases [1].

Solubility‑Optimized Candidate for In Vitro ADME Profiling in Early Lead Optimization

The computed XLogP3‑AA of −0.3 predicts superior aqueous solubility relative to mono‑fluorinated or methylated analogs, making this compound the preferred choice when designing initial ADME panels (kinetic solubility, microsomal stability) for sulfonyl‑triazole series, thereby reducing the risk of late‑stage attrition due to poor solubility [1].

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